molecular formula C9H8N2O2 B1296457 3-methylquinazoline-2,4(1H,3H)-dione CAS No. 607-19-2

3-methylquinazoline-2,4(1H,3H)-dione

Cat. No. B1296457
CAS RN: 607-19-2
M. Wt: 176.17 g/mol
InChI Key: LFGZKCYBINPOTA-UHFFFAOYSA-N
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Patent
US03947416

Procedure details

A 50 ml. flask was charged with 1.0 g. N-methylphthalamide suspended in 11 ml. dimethylformamide. A 2.6 g. portion of lead tetra-acetate was added to the suspension, and the reaction mixture stirred at 40°-50° for 2 hours. The reaction mixture was diluted with 15 ml. water, cooled and filtered. The yield amounted to 0.89 g., melting point 230°-232°, representing 88 percent of theory based on the N-methylphthalamide. The structure was confirmed by infrared spectroscopy.
Name
N-methylphthalamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[NH:2][C:3](=O)[C:4]1C(=C[CH:10]=[CH:11][CH:12]=1)C(N)=O.C[N:15]([CH3:18])[CH:16]=[O:17].[C:19]([O-:22])(=O)[CH3:20].C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4]>O>[CH3:18][N:15]1[C:19](=[O:22])[C:20]2[C:3](=[CH:4][CH:12]=[CH:11][CH:10]=2)[NH:2][C:16]1=[O:17] |f:2.3.4.5.6|

Inputs

Step One
Name
N-methylphthalamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(C=1C(C(=O)N)=CC=CC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred at 40°-50° for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
flask was charged with 1.0 g
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with 15 ml
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CN1C(NC2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.